![molecular formula C19H15N3O3S B2419116 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 872630-17-6](/img/structure/B2419116.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Vue d'ensemble
Description
The compound contains an imidazo[2,1-b]thiazole moiety, which is a bicyclic system consisting of an imidazole ring fused with a thiazole ring . This moiety is attached to a phenyl group, which is further connected to a benzo[d][1,3]dioxole-5-carboxamide group. Compounds containing the imidazo[2,1-b]thiazole moiety have been studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized via cyclization reactions or through the reaction of appropriate precursors .Molecular Structure Analysis
The compound has several heterocyclic rings, including an imidazole ring and a thiazole ring, which are fused together to form the imidazo[2,1-b]thiazole moiety . It also contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazo[2,1-b]thiazole moiety and the carboxamide group. The nitrogen atoms in the imidazole ring and the sulfur atom in the thiazole ring could potentially act as nucleophiles in reactions .Applications De Recherche Scientifique
Antitubercular Drug Development
This compound has been investigated as a potential backup to the antitubercular drug pretomanid (PA-824). The nitroimidazothiazoles, a class of compounds to which this molecule belongs, were prepared in high yield from 2-bromo-4-nitroimidazole .
Treatment of Neglected Tropical Diseases
The compound has shown interesting activity against Chagas disease, a neglected tropical disease. This activity was found to be superior to that of the nitroimidazooxazoles .
Inhibitory Activity Against Leishmania Infantum
The compound has been studied for its inhibitory activity against Leishmania infantum, the causative agent of infantile visceral leishmaniasis (kala-azar), a fatal disease if left untreated .
Pharmacophoric Pattern Identification
There has been an attempt to identify a common pharmacophoric pattern for Leishmania infantum inhibitory activity of this compound. This could be useful to develop a better derivative of the compound having augmented activity against Leishmania infantum .
PI3K Inhibitor for Cancer Therapy
A screening effort aimed at the identification of PI3Kgamma inhibitors for the treatment of inflammatory diseases led to the discovery of the novel 2,3-dihydroimidazo [1,2-c]quinazoline class of PI3K inhibitors. A subsequent lead optimization program targeting cancer therapy focused on inhibition of PI3Kalpha and PI3Kbeta .
Potential Anticancer Applications
The formation of protonated salts of dihydroimidazo [2,1- b ] [1,3]- thiazoles, a class of compounds to which this molecule belongs, was observed. This could potentially have anticancer applications .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(13-4-5-16-17(9-13)25-11-24-16)20-14-3-1-2-12(8-14)15-10-22-6-7-26-19(22)21-15/h1-5,8-10H,6-7,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEIMTKNOOWYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329961 | |
Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
CAS RN |
872630-17-6 | |
Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.